![molecular formula C17H20N4O2S B2932820 (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide CAS No. 1241685-46-0](/img/structure/B2932820.png)
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide is a chemical compound that has been of significant interest in scientific research due to its potential applications in drug discovery and development. The compound is a sulfonamide derivative and has been found to have promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Efficacy : Novel heterocyclic compounds, including derivatives of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, highlighting their potential as therapeutic agents in treating infections (Nunna et al., 2014).
Heterocyclic Chemistry and Drug Design
- Heteroaromatization and Novel Derivatives : Research has led to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds have shown significant antimicrobial activities, which could be beneficial in developing new drugs (Hassan et al., 2009).
Enzyme Inhibition and Therapeutic Potential
- Carbonic Anhydrase Inhibitors : A series of derivatives based on the 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold have been developed as potent inhibitors of carbonic anhydrase, a critical enzyme involved in various physiological processes. Some derivatives demonstrated low nanomolar affinities for the enzyme and showed potential as topical antiglaucoma agents (Casini et al., 2002).
Synthetic Methodologies and Chemical Structures
- Regioselective Synthesis : The compound's derivatives have been utilized in the regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines, showcasing innovative approaches in heterocyclic chemistry and expanding the chemical space of biologically active molecules (Rozentsveig et al., 2014).
Fluorescence Studies and Protein Binding
- Fluorescence Binding with Bovine Serum Albumin : Studies have also explored the interactions between p-hydroxycinnamic acid derivatives of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide and bovine serum albumin, providing insights into the compound's pharmacokinetic properties and its potential impact on drug delivery systems (Meng et al., 2012).
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,14-9-15-5-2-1-3-6-15)20-16-7-12-21(13-8-16)17-18-10-4-11-19-17/h1-6,9-11,14,16,20H,7-8,12-13H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJABMSAWJOJBE-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[1-(pyrimidin-2-yl)piperidin-4-yl]ethene-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.